molecular formula C10H15NO B1340655 3-Isopropyl-4-methoxyaniline CAS No. 91251-42-2

3-Isopropyl-4-methoxyaniline

Cat. No. B1340655
CAS RN: 91251-42-2
M. Wt: 165.23 g/mol
InChI Key: IQZLIGNZLCVEKN-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxyaniline is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Isopropyl-4-methoxyaniline is 1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .


Physical And Chemical Properties Analysis

3-Isopropyl-4-methoxyaniline has a molecular weight of 165.23 g/mol . It has an XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 35.2 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

3-Isopropyl-4-methoxyaniline may serve as a precursor in the synthesis of therapeutic agents due to its structural properties. Its methoxy group and isopropyl group could potentially be involved in the creation of compounds with analgesic or anti-inflammatory properties. The compound’s ability to act as a CYP1A2 inhibitor suggests it could modify the metabolism of other drugs, potentially leading to applications in drug development .

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, 3-Isopropyl-4-methoxyaniline could be utilized in the synthesis of pesticides or herbicides. Its aromatic structure might be useful in creating compounds that target specific enzymes or receptors in pests or weeds, contributing to more efficient crop protection strategies .

Material Science: Polymer and Resin Production

The compound’s structural characteristics could be valuable in material science, particularly in the production of polymers and resins. Its ability to form stable bonds and potentially act as a polymerization agent could lead to the development of new materials with specific mechanical properties .

Industrial Applications: Chemical Intermediate

3-Isopropyl-4-methoxyaniline might be used as a chemical intermediate in various industrial processes. Its molecular structure could be beneficial in the synthesis of dyes, adhesives, and coatings, where it may impart certain desirable characteristics such as color stability or adhesive strength .

Environmental Science: Analytical and Detection Methods

This compound could have applications in environmental science, particularly in the development of analytical methods for pollutant detection. Its unique chemical properties might allow it to bind with specific contaminants, aiding in their identification and measurement in environmental samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-Isopropyl-4-methoxyaniline’s role as a potential enzyme inhibitor could be explored. It may be used in studies to understand enzyme function and to develop inhibitors that can regulate metabolic pathways or treat diseases where enzyme activity is a factor .

Pharmacology: Drug Metabolism Research

The compound’s inhibitory effects on certain cytochrome P450 enzymes suggest applications in pharmacology, particularly in the study of drug metabolism. Understanding how it interacts with these enzymes could lead to insights into the metabolic pathways of various drugs and the design of new pharmacological agents .

Analytical Chemistry: Chromatography and Spectroscopy

Finally, 3-Isopropyl-4-methoxyaniline could be used in analytical chemistry techniques such as chromatography and spectroscopy. Its distinct chemical signature may be useful in the separation and identification of compounds in complex mixtures, enhancing the precision of analytical methods .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 and H319 . This indicates that it may be harmful if swallowed and may cause serious eye irritation .

properties

IUPAC Name

4-methoxy-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLIGNZLCVEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564461
Record name 4-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-4-methoxyaniline

CAS RN

91251-42-2
Record name 4-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Isopropyl-1-methoxy-4-nitro-benzene (4.53 g, 23.6 mmol) was dissolved in 100 mL of methanol in presence of 0.4 g of 10% Pd/C in a Parr bottle, and then subjected to 40 psi of H2 overnight at room temperature. The mixture was purged with nitrogen for 10 minutes and filtered over Celite. The filtrate was concentrated to give 4.22 g 3-isopropyl-4-methoxyaniline.
Quantity
4.53 g
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100 mL
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Quantity
0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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